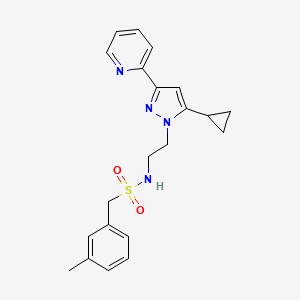
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Cyclopropyl Group : Enhances hydrophobic interactions.
- Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Methanesulfonamide Group : Increases solubility and can enhance biological interactions.
The molecular formula is C19H24N6O2S with a molecular weight of 400.5 g/mol, indicating a complex structure suitable for various interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the pyrazole and pyridine rings plays a crucial role in modulating pathways associated with cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit specific receptors or enzymes involved in tumor progression.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be developed into an antibacterial agent. The sulfonamide group is particularly notable for its historical use in antimicrobial therapies.
Anti-inflammatory Effects
Studies have indicated that pyrazole-based compounds often exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests a therapeutic potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Pyrazole Ring : Variations can significantly alter binding affinity and selectivity towards biological targets.
- Length of the Ethylene Linker : Modifications can affect the spatial orientation of the active site interactions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-methyl - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamide | Dihydropyridine core with methyl substitution | Antimicrobial activity |
| Pyridinone derivatives | Contains pyridine and carbonyl groups | Anticancer properties |
| Pyrazole-based compounds | Pyrazole ring with various substituents | Anti-inflammatory effects |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the cyclopropyl group through alkylation methods.
- Coupling reactions to attach the methanesulfonamide moiety.
Each step must be carefully controlled to ensure high yields and purity of the final product.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that similar pyrazole derivatives effectively inhibited cell proliferation in various cancer cell lines, suggesting that this compound may possess similar effects.
- Antimicrobial Testing : In vitro assays showed promising results against Gram-positive bacteria, indicating a potential role in treating bacterial infections.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-5-4-6-17(13-16)15-28(26,27)23-11-12-25-21(18-8-9-18)14-20(24-25)19-7-2-3-10-22-19/h2-7,10,13-14,18,23H,8-9,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAHMJQQKLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














